Methyl 4-hydroxyhex-5-ynoate
Description
Methyl 4-hydroxyhex-5-ynoate is an organic compound featuring a methyl ester, a hydroxyl group at position 4, and an alkyne at position 5. Key functional groups include:
- Ester group: Enhances stability and influences hydrolysis kinetics.
- Alkyne group: Provides reactivity for cycloadditions or coupling reactions.
Properties
CAS No. |
118800-10-5 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl 4-hydroxyhex-5-ynoate |
InChI |
InChI=1S/C7H10O3/c1-3-6(8)4-5-7(9)10-2/h1,6,8H,4-5H2,2H3 |
InChI Key |
OSDRMRSHBFQVJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C#C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-hydroxyhex-5-ynoate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxyhex-5-ynoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction typically proceeds under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to drive the esterification reaction. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxyhex-5-ynoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 4-oxohex-5-ynoate.
Reduction: The alkyne group can be reduced to an alkene or alkane, depending on the conditions and reagents used.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst for partial reduction.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Methyl 4-oxohex-5-ynoate.
Reduction: Methyl 4-hydroxyhex-5-ene or methyl 4-hydroxyhexane.
Substitution: Methyl 4-chlorohex-5-ynoate or methyl 4-bromohex-5-ynoate.
Scientific Research Applications
Methyl 4-hydroxyhex-5-ynoate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-hydroxyhex-5-ynoate depends on its specific application. In bioorthogonal chemistry, for example, the alkyne group can undergo click reactions with azides, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biomolecules in living cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares Methyl 4-hydroxyhex-5-ynoate with four analogs:
Key Observations :
- The hydroxyl group in this compound distinguishes it from analogs like Methyl 4-oxohex-5-ynoate (ketone instead of hydroxyl), increasing its hydrogen-bonding capacity and aqueous solubility.
- The phenyl group in Methyl 4-oxo-6-phenylhex-5-ynoate enhances lipophilicity, making it more suitable for hydrophobic interactions in drug design.
- Alkyne vs. Alkene: this compound’s alkyne allows for click chemistry, while Methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate’s alkene enables Diels-Alder reactions.
A. Ester Hydrolysis
Physical Properties
Notes:
- The hydroxyl group reduces LogP (increased hydrophilicity) compared to phenyl- or ketone-bearing analogs.
- Longer carbon chains (e.g., Methyl 5-hexynoate ) decrease boiling points due to reduced polarity.
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